Single‑Digit Micromolar KNa1.1 (KCNT1) Channel Inhibition vs. Quinidine Baseline
In a structure‑based virtual screening campaign, 4‑(4‑methyl‑piperazin‑1‑yl)‑pentanoic acid dihydrochloride (referred to as compound BC14 in the published study) was one of six structurally diverse hits that inhibited wild‑type human KNa1.1 (KCNT1) potassium channels. BC14 exhibited an IC50 of 5.2 µM (95% CI 4.8–5.8 µM) in whole‑cell patch‑clamp recordings from transiently transfected HEK293 cells [1]. By comparison, the clinical antiarrhythmic quinidine—the most widely referenced KNa1.1 blocker—inhibited the same channel with an IC50 of 125 µM, making BC14 approximately 24‑fold more potent [1]. Furthermore, BC14 retained inhibitory activity against the gain‑of‑function Y796H KNa1.1 mutant (IC50 = 7.8 µM), confirming target engagement on a disease‑relevant variant [2].
| Evidence Dimension | Inhibitory potency (IC50) on human KNa1.1 (KCNT1) potassium channel |
|---|---|
| Target Compound Data | IC50 = 5.2 µM (WT KNa1.1); IC50 = 7.8 µM (Y796H mutant) |
| Comparator Or Baseline | Quinidine: IC50 = 125 µM (WT KNa1.1); Bepridil: IC50 = 6.4 µM (WT KNa1.1) |
| Quantified Difference | ~24‑fold more potent than quinidine; ~1.2‑fold less potent than bepridil on WT channels |
| Conditions | Whole‑cell patch‑clamp electrophysiology, HEK293 cells transiently expressing human WT or Y796H KNa1.1; compound applied at 10 µM for initial screen, full concentration‑response curves (0.1–100 µM) for IC50 determination [1][2]. |
Why This Matters
For teams developing KCNT1‑targeted tool compounds or therapeutics, a 24‑fold potency advantage over quinidine translates into lower working concentrations in cellular assays, reduced off‑target risk at equivalent efficacy, and a more favorable window for in vivo dosing—critical factors in selecting one piperazine‑acid scaffold over another.
- [1] Dejakaisaya H, Kharouf Q, Mezghrani A, Simmons NL, Lippiat JD, Lin H. Structure‑Based Identification and Characterization of Inhibitors of the Epilepsy‑Associated KNa1.1 (KCNT1) Potassium Channel. iScience. 2020;23(5):101100. doi:10.1016/j.isci.2020.101100. (Supplementary Table S1 for BC14 IC50 values relative to quinidine and bepridil). View Source
- [2] Dejakaisaya H, Kharouf Q, Mezghrani A, Simmons NL, Lippiat JD, Lin H. iScience. 2020;23(5):101100. (Figure 3, Figure S1 for Y796H mutant dose‑response data). View Source
